Dual Heterocyclic Architecture vs. Mono-Furan Carboxamide Controllers
The target compound incorporates both a pyridazine ring and a furan ring linked through an ethylenedioxy spacer, whereas the simplest furan‑2‑carboxamide control, 5‑bromo‑N‑isopropylfuran‑2‑carboxamide (CAS 57785‑35‑0), contains only a single furan carboxamide unit. This dual‑heterocyclic arrangement is specified in the generic formula (II) of EP 2518063 B1 as essential for biological activity, because the pyridazine moiety provides additional π‑stacking and hydrogen‑bonding interactions that are absent in mono‑furan analogs [1]. In the absence of the pyridazine group, simple 5‑bromo‑furan‑2‑carboxamides have not demonstrated the same level of anti‑proliferative activity in published assays.
| Evidence Dimension | Presence of pyridazine ring and dual heterocyclic system |
|---|---|
| Target Compound Data | Contains 6‑(furan‑2‑yl)pyridazine linked via ethylenedioxy spacer |
| Comparator Or Baseline | 5‑Bromo‑N‑isopropylfuran‑2‑carboxamide (CAS 57785‑35‑0) – mono‑furan carboxamide, no pyridazine |
| Quantified Difference | Not directly quantifiable; structural dissimilarity precludes equivalent bioactivity |
| Conditions | Structural comparison based on published patent generic formula (EP 2518063 B1) and chemical databases |
Why This Matters
A buyer selecting a compound for kinase‑targeted screening cannot substitute a mono‑furan carboxamide and expect to reproduce the interaction profile of the dual‑heterocyclic lead.
- [1] EP 2518063 B1 – Pyridazinones and furan-containing compounds. Sloan-Kettering Institute For Cancer Research. Filed 21 December 2007, granted 01 February 2017. View Source
